molecular formula C20H18Cl2N2O2 B15033403 Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B15033403
M. Wt: 389.3 g/mol
InChI Key: DXIYQGHPUVMUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amines, alcohols

    Substitution: Amino or thiol-substituted quinolines

Scientific Research Applications

Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties and biological activities.

    Aminoquinolines: Compounds with amino groups at different positions on the quinoline ring, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-chloro-4-methylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)16-10-23-18-12(3)7-13(21)8-15(18)19(16)24-14-6-5-11(2)17(22)9-14/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

DXIYQGHPUVMUJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=C(C=C3)C)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.